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Compound of Interest

Compound Name: 1,2-Dibromobenzene

Cat. No.: B107964

1,2-Dibromobenzene (o-dibromobenzene) is a disubstituted aromatic compound with the
chemical formula CsHaBr2. Due to its plane of symmetry, the four aromatic protons are
chemically equivalent in pairs, as are the six carbon atoms. However, the protons are not
magnetically equivalent, giving rise to a complex second-order *H NMR spectrum.
Understanding these spectral features is crucial for the accurate identification and
characterization of this and similar molecules.

'H NMR Spectrum of 1,2-Dibromobenzene

The *H NMR spectrum of 1,2-dibromobenzene is a classic example of an AA'BB' spin system.
The two protons adjacent to the bromine atoms (H3 and H6) are chemically equivalent, as are
the two central protons (H4 and H5). However, the coupling constant between an ortho proton
and a meta proton on the same side of the molecule (e.g., J34) is different from the coupling
constant between an ortho proton and a meta proton across the plane of symmetry (e.g., Jss).
This magnetic non-equivalence results in a complex, multi-line pattern rather than simple
doublets or triplets.

Quantitative *H NMR Data

The following table summarizes the chemical shifts () and coupling constants (J) for 1,2-
dibromobenzene, as reported in the literature.
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Parameter Value (ppm or Solvent Spectrometer Reference
Hz) Frequency
3(A) (H3, H6) 7.544 ppm CCla 300 MHz [1]
o(B) (H4, Hb5) 7.079 ppm CCla 300 MHz [1]
J(AA) (J3,6) 0.30 Hz CCla 300 MHz [1]
J(AB) (J3,4/d5,6)  7.97 Hz CCla 300 MHz [1]
J(AB") (J3,5/Ja,6)  1.50 Hz CCla 300 MHz [1]
J(B,B") (Ja,5) 7.46 Hz CCla 300 MHz [1]
0(A) 7.60 ppm CDCls 89.56 MHz [1]
3(B) 7.16 ppm CDCls 89.56 MHz [1]

3C NMR Spectrum of 1,2-Dibromobenzene

Due to the molecule's symmetry, the 133C NMR spectrum of 1,2-dibromobenzene displays

three distinct signals corresponding to the three pairs of chemically equivalent carbon atoms:

the two bromine-bearing carbons (C1, C2), the two carbons ortho to the bromines (C3, C6),

and the two carbons meta to the bromines (C4, C5).

Quantitative *C NMR Data

The table below presents the assigned chemical shifts for the carbon atoms in 1,2-

dibromobenzene.

Carbon Atom Chemical Shift (d) in ppm Reference
C1,C2 124.5 [2]
C3, C4 133.8 [2]
C5, C6 129.9 2]

Experimental Protocols
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The following protocols provide a general methodology for acquiring high-quality *H and 3C
NMR spectra of liquid aromatic compounds such as 1,2-dibromobenzene.

Sample Preparation

o Sample Purity: Ensure the 1,2-dibromobenzene sample is of high purity to avoid signals
from contaminants.

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the
sample. Chloroform-d (CDCIs) and carbon tetrachloride (CCls) are common choices for
nonpolar aromatic compounds.

Concentration:

o For 'H NMR, prepare a solution by dissolving 5-25 mg of 1,2-dibromobenzene in 0.6-0.7
mL of the deuterated solvent.[3]

o For 3C NMR, a higher concentration is required due to the lower natural abundance of the
13C isotope. A saturated solution, or one containing 50-100 mg of the sample in 0.7 mL of
solvent, is recommended to reduce acquisition time.[3]

Filtration: To ensure magnetic field homogeneity and sharp spectral lines, filter the sample
solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm
NMR tube. This removes any suspended solid particles.

Internal Standard: For precise chemical shift referencing, an internal standard such as
tetramethylsilane (TMS) can be added to the solvent. However, referencing to the residual
solvent peak is also a common practice.

NMR Spectrometer Setup and Data Acquisition

 Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer
(e.g., 300 MHz or higher).

e Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium
signal of the solvent. Perform automated or manual shimming to optimize the magnetic field
homogeneity.
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* H NMR Acquisition Parameters:

o Pulse Sequence: A standard single-pulse experiment is typically used.

o Spectral Width: Set a spectral width that encompasses the aromatic region (e.g., 0-10
ppm).

o Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually
adequate.

o Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

e 13C NMR Acquisition Parameters:
o Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.
o Spectral Width: A typical spectral width for aromatic compounds is 0-200 ppm.

o Number of Scans: A significantly larger number of scans is required compared to *H NMR,
often ranging from several hundred to several thousand, depending on the sample
concentration.

o Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).

[e]

Phase the resulting spectrum.

Perform baseline correction.

o

[¢]

Calibrate the chemical shift axis using the internal standard or the residual solvent peak
(e.g., CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

[¢]

Integrate the signals in the *H spectrum and pick the peaks in both *H and 13C spectra.

Visualizations
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The following diagrams illustrate the key concepts and workflows discussed in this guide.

Diagram 1: *H NMR AA'BB' Spin System of 1,2-Dibromobenzene
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Caption: Molecular structure and proton coupling relationships in 1,2-dibromobenzene leading
to an AA'BB' spectrum.
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Diagram 2: Experimental Workflow for NMR Analysis
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Caption: A generalized workflow for obtaining and processing NMR spectra of small molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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